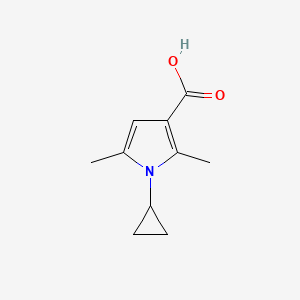
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to achieve the desired product. In the case of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol, although not directly synthesized in the provided papers, similar brominated compounds and methodologies can provide insights into potential synthetic routes. For instance, the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one involved palladium-catalyzed CO insertion and C-H bond activation starting from a 2-(2-bromophenyl)imidazo[1,2-a]pyridine precursor . Similarly, bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates were synthesized from a-bromopropiophenones, which suggests that brominated aromatic compounds can be functionalized with nitrogen-containing heterocycles like pyrrolidine .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol would be expected to contain a bromophenyl group linked via an ether bond (phenoxy) to a pyrrolidinyl-propanol moiety. The presence of bromine suggests potential reactivity in further substitution reactions, while the pyrrolidinyl group could confer certain steric and electronic properties to the molecule. The molecular structures of related compounds, such as the indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones, demonstrate the complexity and diversity of brominated aromatic compounds .
Chemical Reactions Analysis
Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including palladium-catalyzed cascade reactions, as demonstrated in the synthesis of hybrid structures combining indenone and imidazo[1,2-a]pyridine . The presence of a bromine atom on the aromatic ring can facilitate nucleophilic substitution reactions, which could be exploited in the synthesis or further functionalization of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol would be influenced by its functional groups. The bromophenyl group would likely increase the molecular weight and contribute to the lipophilicity of the compound. The pyrrolidinyl group could introduce basicity and affect the compound's solubility in organic solvents. The hydroxyl group in the propanol part would be expected to increase the compound's polarity and potentially its hydrogen bonding capacity. While the papers provided do not directly discuss the properties of this specific compound, they do provide insights into the characterization of similar brominated and heterocyclic compounds using techniques such as NMR, MS, UV-Vis, and IR spectroscopy .
Aplicaciones Científicas De Investigación
Organocatalysis
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol may have relevance in the field of organocatalysis. A related compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been shown to effectively catalyze asymmetric Michael addition reactions. This type of organocatalyst can aid in creating specific enantiomers of chemical compounds, which is important in pharmaceutical synthesis (Cui Yan-fang, 2008).
Synthesis of Dithiolium Derivatives
The synthesis of novel bromo-substituted pyrrolidinyl dithiolium derivatives has been achieved through the reaction of related compounds with pyrrolidinium pyrrolidine-1-carbodithioate. These compounds are characterized using various spectroscopic techniques and could have potential applications in materials science or as novel reagents in organic synthesis (L. Sarbu et al., 2019).
Antibacterial Activity
Compounds structurally related to 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol, such as 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been used to synthesize cyanopyridine derivatives with antimicrobial properties. These compounds show promising activity against various aerobic and anaerobic bacteria, indicating potential for developing new antibacterial agents (A. Bogdanowicz et al., 2013).
Antioxidant and Anticholinergic Activities
A study on the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives, including natural bromophenols, revealed powerful antioxidant activities and potential anticholinergic effects. These findings suggest that similar compounds, like 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol, could be explored for their bioactivity and potential therapeutic applications (Mohsen Rezai et al., 2018).
Chemical Synthesis
In the field of chemical synthesis, related compounds have been used as intermediates for the production of bioactive molecules. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an analogous compound, has been synthesized for use in the production of various bioactive compounds, indicating that 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol could also serve as a valuable intermediate in synthetic chemistry (P. Kotian et al., 2005).
Propiedades
IUPAC Name |
1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15/h1-2,5-6,11,16H,3-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOKDVHZIOSSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387790 |
Source


|
| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3680-41-9 |
Source


|
| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

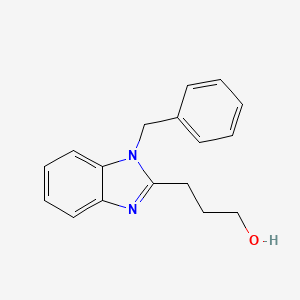
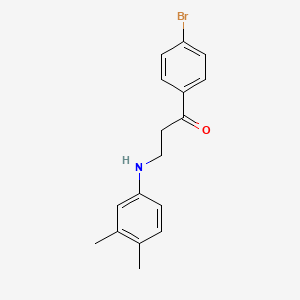
![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

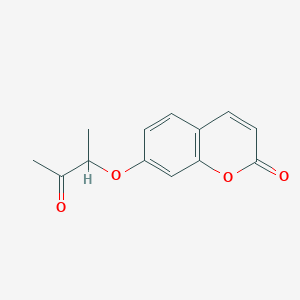
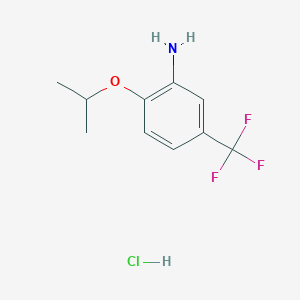
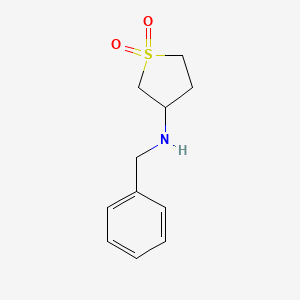
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)
